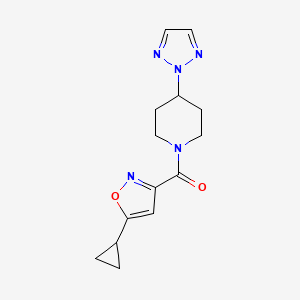![molecular formula C13H20N4 B2420448 (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319850-74-1](/img/structure/B2420448.png)
(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a bicyclic structure, which is a structure with two fused rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar . The bicyclic structure could also affect the compound’s stability and reactivity .科学的研究の応用
Synthesis and Structural Analysis
The synthetic methodologies for bicyclic and tricyclic compounds similar to the mentioned chemical structure have been explored. For example, the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes and the dimerization of constrained bicyclic phosphane to form tricyclic compounds containing the dioxadiazadiphosphecine ring have been reported. These studies highlight the synthetic versatility and the structural uniqueness of such compounds, offering insights into their potential applications in chemical synthesis and material science (Kakanejadifard et al., 2004), (Bonningue et al., 1983).
Chemical Reactions and Mechanisms
Research into the reactivity of compounds with nitrogenous organic ligands and the desymmetrization processes leading to the formation of dioxabicyclo[3.2.1]octanes showcases the complex chemical behaviors these structures can exhibit. These studies not only provide a deeper understanding of the chemical properties of such compounds but also open avenues for the synthesis of natural products and other complex molecules (Jaźwiński & Kamieński, 2007), (Burke et al., 1999).
Molecular Sieve Synthesis
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based quaternary ammonium compounds as structure-directing agents (SDAs) for molecular sieve synthesis represents a novel application area. This research demonstrates the potential of bicyclic and related structures in facilitating the development of new porous materials with specific characteristics for catalysis or separation processes (Kubota et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-9-6-11-4-5-12(7-9)17(11)8-13-15-14-10(2)16(13)3/h11-12H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXUWJGDSQXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)
![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)
![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)
![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)



![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

